molecular formula C37H38N2O10 B10780009 [(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate

Cat. No. B10780009
M. Wt: 670.7 g/mol
InChI Key: HBSJDWOXHMSOQS-ZRPSWOMSSA-N
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Description

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate is a useful research compound. Its molecular formula is C37H38N2O10 and its molecular weight is 670.7 g/mol. The purity is usually 95%.
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBL2334539 are not explicitly documented in the available sources. it’s essential to note that industrial production methods may involve optimization for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

CHEMBL2334539 likely undergoes various chemical reactions. While specific details are lacking, we can discuss general reaction types:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).

    Substitution Reactions: CHEMBL2334539 may participate in substitution reactions, where one functional group is replaced by another. Examples include nucleophilic substitution (SN1 and SN2) and electrophilic aromatic substitution.

    Major Products: Without specific data, we cannot identify the major products formed from these reactions.

Scientific Research Applications

CHEMBL2334539’s applications span various scientific fields:

    Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its role in cellular processes.

    Medicine: Understanding its pharmacological properties may lead to drug development.

    Industry: CHEMBL2334539 might find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

Unfortunately, the precise mechanism by which CHEMBL2334539 exerts its effects remains undisclosed. researchers would likely investigate its molecular targets (e.g., receptors, enzymes) and associated signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare CHEMBL2334539 with structurally related molecules. Its uniqueness could lie in specific functional groups, stereochemistry, or other features.

properties

Molecular Formula

C37H38N2O10

Molecular Weight

670.7 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate

InChI

InChI=1S/C37H38N2O10/c1-20(40)45-19-36(4)27-16-29(48-33(43)23-10-8-22(17-38)9-11-23)37(5)32(35(27,3)13-12-28(36)46-21(2)41)31(42)30-26(49-37)15-25(47-34(30)44)24-7-6-14-39-18-24/h6-11,14-15,18,27-29,31-32,42H,12-13,16,19H2,1-5H3/t27-,28+,29+,31+,32-,35+,36+,37-/m1/s1

InChI Key

HBSJDWOXHMSOQS-ZRPSWOMSSA-N

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=C(C=C6)C#N)C)OC(=O)C)C

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=C(C=C6)C#N)C)OC(=O)C)C

Origin of Product

United States

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